molecular formula C11H17IO3 B13484694 Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13484694
M. Wt: 324.15 g/mol
InChI Key: RXIPSTOPSGUGMT-UHFFFAOYSA-N
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Description

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique structure with an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.

Mechanism of Action

The mechanism of action of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H17IO3

Molecular Weight

324.15 g/mol

IUPAC Name

methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3

InChI Key

RXIPSTOPSGUGMT-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(O1)(CC2)CI)C(=O)OC

Origin of Product

United States

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